

A Comparative Analysis of Leading Ebola Virus Inhibitors

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Compound of Interest

Compound Name: Antiviral agent 27

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The global effort to develop effective therapeutics against Ebola virus disease (EVD) has yielded a diverse pipeline of antiviral agents, each with a unique mechanism of action. This guide provides a comparative overview of prominent Ebola virus inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their operational pathways. The inhibitors discussed herein represent three major classes of antiviral strategies: repurposed drugs targeting viral entry, direct-acting antivirals inhibiting viral replication, and antibody-based therapies neutralizing the virus.

Comparative Efficacy of Ebola Virus Inhibitors

The following table summarizes the in vitro efficacy of selected antiviral agents against the Ebola virus (EBOV). The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) are key indicators of a drug's potency in inhibiting viral activity in cell culture.

Inhibitor	Target	Mechanism of Action	Reported IC50/EC50	Cell Line	Source
Toremifene	EBOV Glycoprotein (GP)	Entry Inhibitor; destabilizes GP, preventing fusion. [1] [2]	IC50: Not explicitly stated, but inhibits VLP entry.	Not specified	[3] [4]
Clomiphene	EBOV Glycoprotein (GP)	Entry Inhibitor; blocks a late stage of viral entry after internalization. [3] [4] [5] [6]	IC50: Not explicitly stated, but inhibits VLP entry.	293T/17, Vero E6	[5] [6]
Remdesivir (GS-5734)	RNA-dependent RNA polymerase (RdRp)	RNA Polymerase Inhibitor; causes premature chain termination. [7] [8]	EC50: 0.06 - 0.14 μ M	Primary macrophages, human endothelial cells	[9]
Favipiravir (T-705)	RNA-dependent RNA polymerase (RdRp)	RNA Polymerase Inhibitor; acts as a purine analogue, inducing lethal RNA mutations. [10] [11]	EC50: Not explicitly stated, but effective in vivo.	Not specified	[12] [13]

ZMapp	EBOV Glycoprotein (GP)	Neutralizing Antibody Cocktail; binds to GP, preventing viral entry. [14] [15] [16]	Not applicable (antibody cocktail)	Not applicable	[14] [15] [16]
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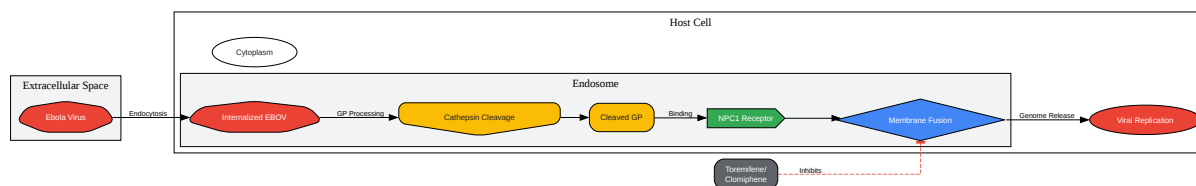
Mechanisms of Action and Associated Signaling Pathways

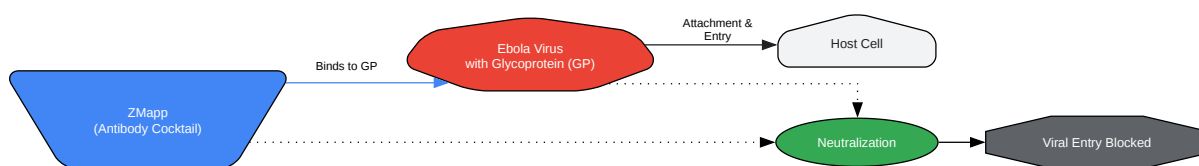
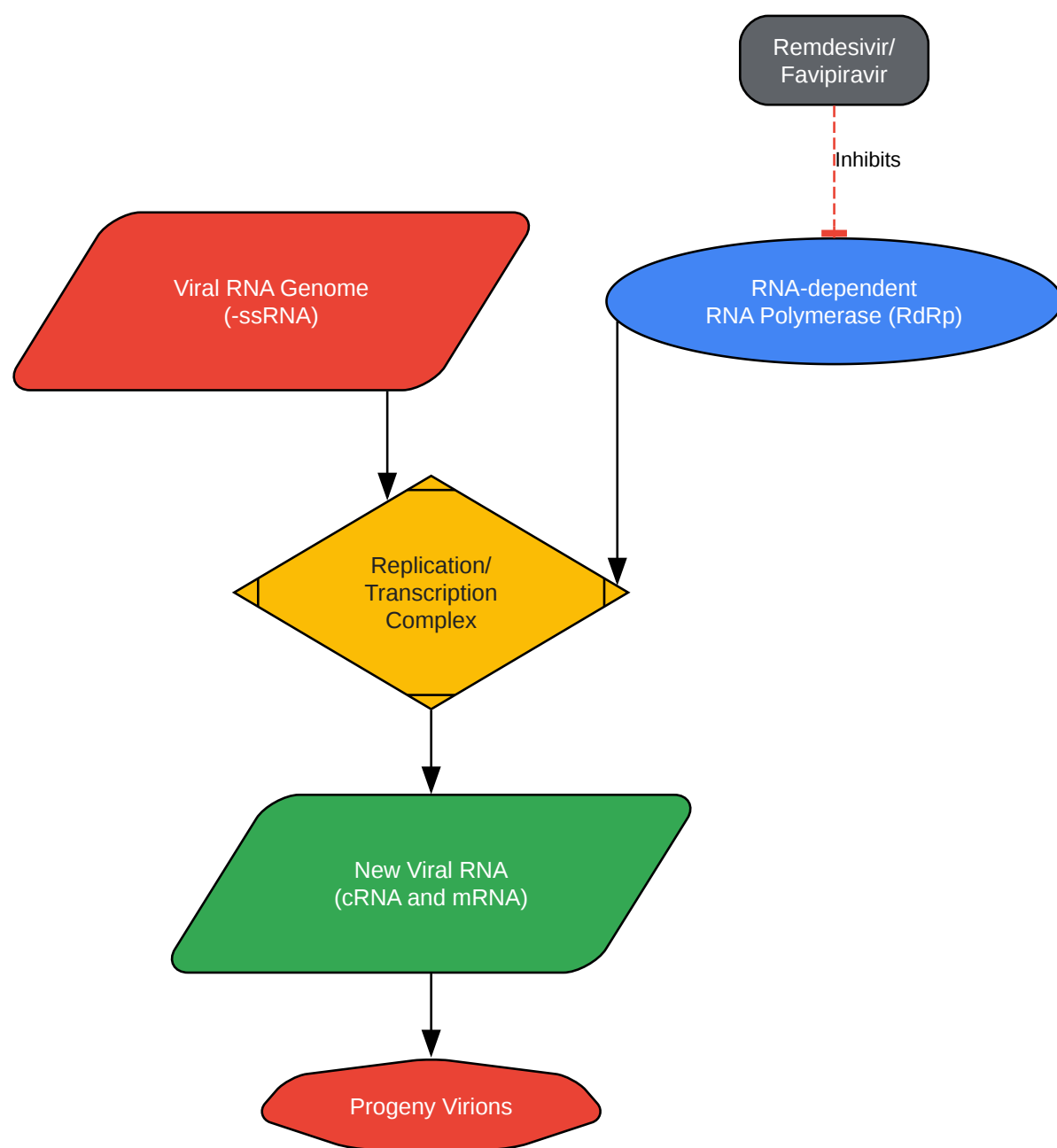
Understanding the molecular pathways targeted by these inhibitors is crucial for the development of next-generation therapeutics.

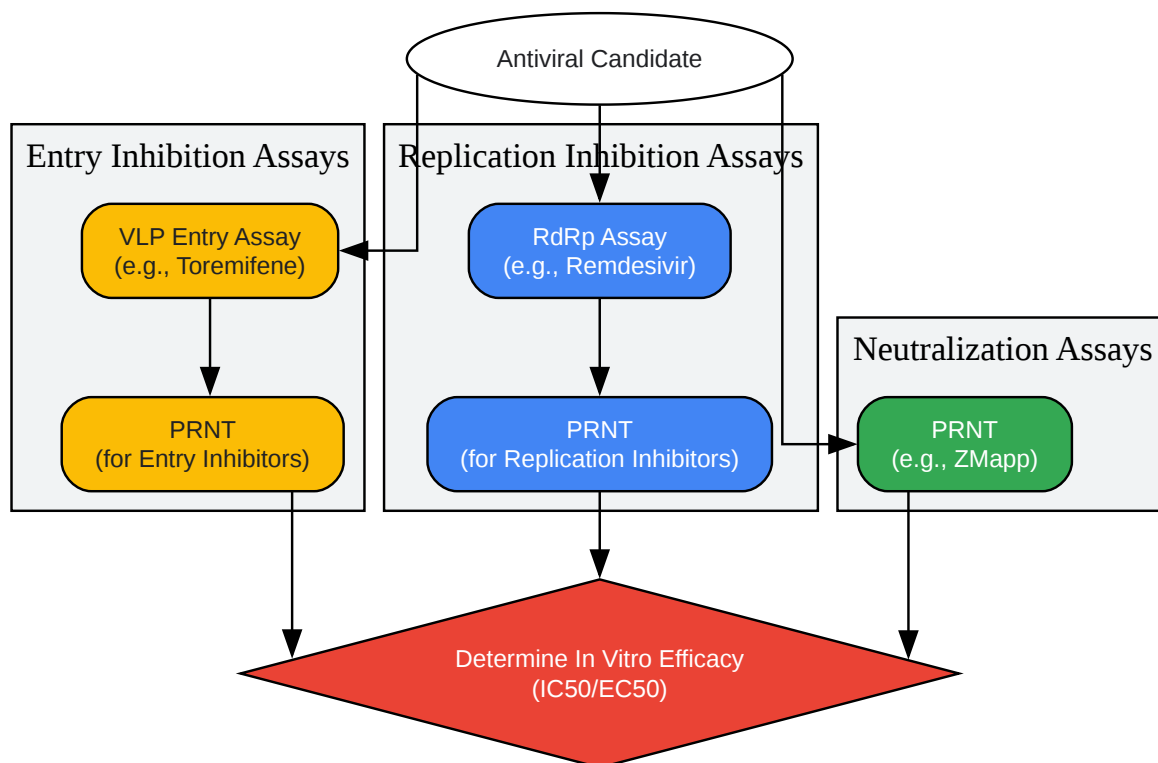
Entry Inhibition: Toremifene and Clomiphene

Toremifene and clomiphene are selective estrogen receptor modulators (SERMs) that have been repurposed for their anti-Ebola virus activity.[\[3\]](#)[\[4\]](#)[\[17\]](#) They act by inhibiting the entry of the virus into the host cell cytoplasm.[\[3\]](#)[\[4\]](#)[\[18\]](#)

The Ebola virus enters host cells via endocytosis. Inside the endosome, the viral glycoprotein (GP) is cleaved by host cathepsins, which exposes the receptor-binding site. The cleaved GP then interacts with the endosomal protein Niemann-Pick C1 (NPC1), a critical step for viral fusion and the release of the viral genome into the cytoplasm.[\[19\]](#) Toremifene has been shown to interact with and destabilize the Ebola virus glycoprotein, which is thought to trigger the premature release of a part of the glycoprotein (GP2), thereby preventing the fusion of the viral and endosomal membranes.[\[1\]](#)[\[2\]](#) Similarly, clomiphene has been found to block EBOV entry after the virus has been internalized into endosomes.[\[6\]](#)







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